molecular formula C14H21N3O2S B6107413 N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6107413
M. Wt: 295.40 g/mol
InChI Key: JORWWYJWUWGHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). CPI-613 has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy.

Mechanism of Action

N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide targets the mitochondrial TCA cycle enzymes, PDH and α-KGDH, which are essential for energy production in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and induces oxidative stress, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. It induces apoptosis by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. This compound also inhibits the activity of the TCA cycle enzymes, PDH and α-KGDH, leading to decreased ATP production and increased oxidative stress.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical and clinical studies, making it a valuable candidate for further research. However, this compound also has limitations, such as its specificity for cancer cells and potential toxicity to normal cells.

Future Directions

There are several future directions for research on N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One direction is to investigate its potential for combination therapy with other anticancer agents. Another direction is to explore its mechanism of action in more detail, particularly its effects on the mitochondrial TCA cycle enzymes. Additionally, further preclinical and clinical studies are needed to determine the optimal dosage and administration of this compound for cancer treatment.

Synthesis Methods

N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is synthesized through a multistep process that involves the condensation of 2-cyclopentenone with 4-isopropyl-2,6-dioxohexahydropyrimidine, followed by thioacetylation with thioacetic acid. The final product is obtained through cyclization with phosphorus oxychloride.

Scientific Research Applications

N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines, including pancreatic, ovarian, lung, and breast cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-cyclopentyl-2-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-9(2)11-7-12(18)17-14(16-11)20-8-13(19)15-10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORWWYJWUWGHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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